molecular formula C12H7ClO2 B12117956 2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- CAS No. 84-25-3

2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)-

Katalognummer: B12117956
CAS-Nummer: 84-25-3
Molekulargewicht: 218.63 g/mol
InChI-Schlüssel: HEFXYRDPFRWXBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- is an organic compound with the molecular formula C12H7ClO2 It is a derivative of benzoquinone, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- can be achieved through several methods. One common approach involves the chlorination of 2-phenyl-1,4-benzoquinone. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in hydroquinones. Substitution reactions produce various derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- involves its interaction with various molecular targets. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage or death. This mechanism is particularly relevant in its potential anticancer activity, where it can selectively target cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Similar structure but without the chlorine atom.

    2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-: Contains two methyl groups instead of a chlorophenyl group.

    2,5-Dihydroxy-1,4-benzoquinone: Contains hydroxyl groups instead of a chlorophenyl group .

Uniqueness

The presence of the 2-chlorophenyl group in 2,5-Cyclohexadiene-1,4-dione, 2-(2-chlorophenyl)- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

84-25-3

Molekularformel

C12H7ClO2

Molekulargewicht

218.63 g/mol

IUPAC-Name

2-(2-chlorophenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H7ClO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7H

InChI-Schlüssel

HEFXYRDPFRWXBB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC(=O)C=CC2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.